molecular formula C23H17N3S B287847 6-[1,1'-Biphenyl]-4-yl-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazole

6-[1,1'-Biphenyl]-4-yl-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazole

Cat. No. B287847
M. Wt: 367.5 g/mol
InChI Key: BMDOTIYRUHFEGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[1,1'-Biphenyl]-4-yl-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 6-[1,1'-Biphenyl]-4-yl-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazole is not fully understood. However, it is believed to exert its biological activity by interacting with specific targets in cells such as enzymes and receptors. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
6-[1,1'-Biphenyl]-4-yl-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazole has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to possess antifungal and antibacterial activity. In addition, it has been used as a hole-transporting material in organic light-emitting diodes, demonstrating its potential application in the field of organic electronics.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-[1,1'-Biphenyl]-4-yl-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazole in lab experiments is its versatility. It can be easily modified to introduce various functional groups, allowing for the synthesis of novel derivatives with unique properties. However, one of the limitations is its complex synthesis method, which can be time-consuming and require specialized equipment.

Future Directions

There are several future directions for the study of 6-[1,1'-Biphenyl]-4-yl-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazole. One direction is to further explore its potential applications in medicinal chemistry, particularly in the development of novel anticancer agents. Another direction is to investigate its potential application in the field of organic electronics, particularly in the development of high-performance hole-transporting materials. Additionally, further studies are needed to fully understand its mechanism of action and to identify its specific targets in cells.

Synthesis Methods

The synthesis of 6-[1,1'-Biphenyl]-4-yl-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazole is a complex process that involves several steps. The most commonly used method involves the reaction of 4-methylphenyl isothiocyanate with 2-aminobiphenyl-4-carboxylic acid followed by cyclization with 2-amino-4-(4-methylphenyl)thiazole. The resulting product is purified using column chromatography and characterized using various spectroscopic techniques.

Scientific Research Applications

6-[1,1'-Biphenyl]-4-yl-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazole has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic electronics. In medicinal chemistry, it has been shown to possess anticancer, antifungal, and antibacterial properties. In material science, it has been used as a building block for the synthesis of novel materials with unique optical and electronic properties. In organic electronics, it has been used as a hole-transporting material in organic light-emitting diodes.

properties

Product Name

6-[1,1'-Biphenyl]-4-yl-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazole

Molecular Formula

C23H17N3S

Molecular Weight

367.5 g/mol

IUPAC Name

2-(4-methylphenyl)-6-(4-phenylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole

InChI

InChI=1S/C23H17N3S/c1-16-7-9-20(10-8-16)22-24-23-26(25-22)21(15-27-23)19-13-11-18(12-14-19)17-5-3-2-4-6-17/h2-15H,1H3

InChI Key

BMDOTIYRUHFEGW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)C4=CC=C(C=C4)C5=CC=CC=C5

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)C4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

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